Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester
Description
Chemical Identifier: CAS 1252-44-4 .
Molecular Structure: This compound consists of two benzenecarboximidic acid groups linked by a 1,5-pentanediylbis(oxy) chain, with both imidic acid moieties esterified as diethyl esters. The structure can be represented as:
- Core: Two benzene rings substituted with carboximidic acid groups.
- Linker: A flexible five-carbon (pentane) chain connected via ether (-O-) bonds.
- Ester Groups: Ethyl esters (-OCO₂C₂H₅) at both carboximidic acid sites.
Properties
IUPAC Name |
ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-3-26-22(24)18-8-12-20(13-9-18)28-16-6-5-7-17-29-21-14-10-19(11-15-21)23(25)27-4-2/h8-15,24-25H,3-7,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUFSTSLUVCZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862611 | |
| Record name | Diethyl 4,4'-[pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252-44-4 | |
| Record name | Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001252444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester typically involves the reaction of benzenecarboximidic acid derivatives with 1,5-pentanediylbis(oxy) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Identifier Comparisons
Key Differences and Implications
(a) Linker Chain Length
- Target Compound : The 1,5-pentanediylbis(oxy) linker provides greater flexibility and hydrophobicity compared to shorter chains (e.g., butanediyl in CAS 125901-99-7 ). Longer linkers may enhance membrane permeability in biological systems.
(b) Functional Group Variations
- Ester vs. Hydrochloride: The diethyl ester (CAS 1252-44-4) is less polar than the dihydrochloride salt (CAS 50357-45-4 ), implying differences in solubility. Esters are typically more lipophilic, favoring absorption in non-aqueous environments.
- Amino Substituents: CAS 125901-99-7 features 3-amino groups on the benzene rings, which could enable hydrogen bonding with biological targets, unlike the unsubstituted rings in the target compound.
(c) Physicochemical Properties
- Calculated Properties : While direct data for CAS 1252-44-4 is unavailable, analogs like CAS 1775-61-7 (methyl ester) provide insights. For example:
- Boiling Point : Methyl ester (CAS 1775-61-7) has a calculated Tboil of 530.98 K . The diethyl ester (CAS 1252-44-4) likely has a higher boiling point due to increased molecular weight.
- logP : The diethyl ester is expected to have a higher logP (lipophilicity) than the dihydrochloride salt (CAS 50357-45-4), influencing pharmacokinetic behavior.
Biological Activity
Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester (CAS No. 1252-44-4) is a chemical compound characterized by its unique structure, which includes a benzenecarboximidic acid moiety linked to two diethyl ester groups via a 1,5-pentanediyl bis(oxy) linkage. This compound is primarily recognized for its potential applications in agrochemicals and as a precursor for other chemical syntheses. Despite its structural complexity, specific data regarding its biological activity remains limited. This article aims to consolidate existing knowledge on the biological activities associated with this compound and similar derivatives.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.502 g/mol. The structural representation can be summarized as follows:
- Functional Groups : Two diethyl ester groups and a pentanediyl bis(oxy) linkage.
- Physical Properties : Limited data on melting and boiling points are available; however, the compound is categorized under organics in various chemical inventories.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, similar compounds have demonstrated various biological properties. This section highlights potential activities inferred from related compounds.
Potential Biological Activities
- Insecticidal Properties : Compounds with structural similarities often exhibit insecticidal effects. For instance, derivatives of benzodioxole have shown larvicidal activity against Aedes aegypti mosquitoes, indicating that aromatic compounds can be effective in pest control .
- Antimicrobial Activity : Many benzenecarboximidic acids demonstrate antimicrobial properties. The presence of the carboximidic acid functional group is often associated with increased interaction with microbial membranes.
- Pharmacological Applications : Similar compounds have been explored for their potential as pharmaceuticals due to their ability to interact with various biological targets, including enzymes and receptors.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Notable Features | Reported Biological Activity |
|---|---|---|---|
| Benzenecarboximidic acid, 4-(1-methylethyl)phenyl | 1252-44-4 | Branched alkyl group | Antimicrobial |
| Benzenecarboximidic acid, 4-(2-hydroxyethyl)phenyl | 1252-44-5 | Alcohol functional group | Antimicrobial |
| Benzodioxole derivatives | Various | Benzodioxole pharmacophore | Insecticidal against Aedes aegypti |
Case Studies and Research Findings
Research into the biological activity of structurally similar compounds provides insight into the potential effects of benzenecarboximidic acid derivatives:
- Insect Larvicidal Activity : A study identified that certain benzodioxole acids exhibited significant larvicidal activity against Aedes aegypti with LC50 values indicating effective concentrations for pest control . This suggests that compounds with similar structures may also possess insecticidal properties.
- Toxicity Assessments : Research on related compounds has shown low toxicity levels in mammalian models at certain concentrations, suggesting that derivatives could be developed for safe agricultural use without significant adverse effects on non-target organisms .
- Chemical Reactivity Studies : Interaction studies involving benzenecarboximidic acid derivatives typically focus on their reactivity with biological molecules such as proteins and nucleic acids. These studies highlight the potential for these compounds to serve as bioactive agents in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
